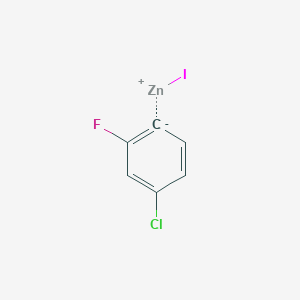

4-Chloro-2-fluorophenylzinc iodide

Description

Significance of Organozinc Chemistry in Modern Synthetic Methodologies

The prominence of organozinc reagents in modern synthesis stems from their remarkable functional group tolerance and chemoselectivity, especially when compared to more reactive organometallic counterparts like Grignard and organolithium reagents. wikipedia.orguni-muenchen.debrainly.in This heightened tolerance means they can be used in the presence of sensitive functional groups such as esters, nitriles, amides, and ketones without causing unwanted side reactions. sigmaaldrich.com This characteristic allows for more efficient and streamlined synthetic routes to complex molecules. fiveable.me

Organozinc reagents are pivotal in numerous carbon-carbon bond-forming reactions, including the Negishi coupling, Fukuyama coupling, and the Barbier reaction. wikipedia.org The Negishi coupling, a palladium- or nickel-catalyzed reaction, is particularly powerful for creating C-C bonds between an organozinc compound and an organic halide. wikipedia.orgwikipedia.org Furthermore, the ability of organozinc compounds to undergo transmetalation with other metals, such as copper, expands their synthetic utility even further. uni-muenchen.deuni-muenchen.de

The development of highly activated zinc, such as Rieke® Zinc, has further broadened the scope of organozinc chemistry. sigmaaldrich.com This advancement allows for the direct reaction of zinc metal with a wider variety of organic halides, including less reactive chlorides, which was previously a significant limitation. sigmaaldrich.comsigmaaldrich.com

The Role of Halogenated Aryl Organozinc Reagents in C-C and C-Heteroatom Bond Formation

Halogenated aryl organozinc reagents are a specific class of organozinc compounds that have a halogen atom attached to the aromatic ring. These reagents are particularly valuable as building blocks in the synthesis of complex organic molecules. The presence of halogens and other functional groups on the aryl ring is well-tolerated by the organozinc moiety, making them ideal for use in multi-step syntheses. sigmaaldrich.com

These reagents are workhorses in palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling, to form C(sp²)–C(sp³), C(sp²)–C(sp²), and other carbon-carbon bonds. wikipedia.orgresearchgate.net This capability is crucial for assembling the carbon skeleton of many pharmaceutical and agrochemical products. acs.orgnih.gov Beyond C-C bond formation, recent research has demonstrated their utility in forming carbon-heteroatom bonds. For example, organozinc reagents can be used in the synthesis of aryl- and heteroaryl-dichlorophosphines, creating a P-C bond. nih.gov Their versatility makes them a cornerstone for introducing complex, functionalized aromatic groups into a target structure. kyoto-u.ac.jp

Specific Research Focus: 4-Chloro-2-fluorophenylzinc Iodide as a Versatile Synthetic Intermediate

Within the family of halogenated aryl organozinc reagents, 4-Chloro-2-fluorophenylzinc iodide stands out as a highly useful and specific synthetic intermediate. This compound provides chemists with a way to introduce the 4-chloro-2-fluorophenyl group, a common structural motif in medicinal chemistry, into new molecular frameworks. nih.gov Its preparation typically involves the direct insertion of activated zinc into the carbon-iodine bond of 1-chloro-2-fluoro-4-iodobenzene.

The primary application of 4-Chloro-2-fluorophenylzinc iodide is as a nucleophilic partner in Negishi cross-coupling reactions. wikipedia.orgorganic-chemistry.org This allows for the efficient formation of a new carbon-carbon bond between the fluorinated aromatic ring and a variety of electrophilic partners, such as aryl, vinyl, or alkyl halides and triflates. wikipedia.orgnih.gov The presence of both a chlorine and a fluorine atom on the phenyl ring makes this reagent particularly interesting for tuning the electronic and lipophilic properties of target molecules in drug discovery programs.

Below are key properties of this specific reagent:

| Property | Data | Reference |

| Chemical Formula | C₆H₃ClFIZn | nih.gov |

| CAS Number | 518989-99-6 | chemicalbook.comsigmaaldrich.com |

| Molecular Weight | 321.85 g/mol | apolloscientific.co.uk |

| Typical Form | 0.5 M solution in Tetrahydrofuran (B95107) (THF) | sigmaaldrich.com |

The utility of 4-Chloro-2-fluorophenylzinc iodide is exemplified in its coupling with various organic halides in the presence of a palladium catalyst to yield complex biaryl structures, which are prevalent in many biologically active compounds.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-chloro-3-fluorobenzene-4-ide;iodozinc(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYNOWAJSPXXTC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=[C-]1)F)Cl.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFIZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Transformative Applications of 4 Chloro 2 Fluorophenylzinc Iodide

2 Uncatalyzed Carbon-Carbon Bond Formations with Highly Electrophilic Substrates

While transition-metal catalysis is the dominant mode of reactivity for organozinc halides, their potential for direct, uncatalyzed reactions with potent electrophiles is an area of mechanistic interest. Organozinc halides like 4-Chloro-2-fluorophenylzinc iodide possess inherent Lewis acidity due to the zinc center, which can allow them to activate certain substrates without an external catalyst. However, their nucleophilicity is moderate, meaning such reactions are typically limited to highly reactive electrophilic partners.

1 Reactions with Benzal Diacetates

The direct, uncatalyzed reaction of 4-Chloro-2-fluorophenylzinc iodide with benzal diacetates is not a widely documented transformation in the chemical literature. In principle, the Lewis acidic zinc center of the organometallic reagent could coordinate to one of the acetate (B1210297) groups, facilitating its departure to form a stabilized carbocation intermediate (an acyl-oxycarbenium ion). The 4-chloro-2-fluorophenyl group would then need to act as the nucleophile to trap this cation. However, the success of such a reaction would depend on a delicate balance of reactivity, and it would need to compete with potential side reactions.

2 Reactions with Benzhydryl Acetates

Similar to benzal diacetates, the uncatalyzed reaction between 4-Chloro-2-fluorophenylzinc iodide and benzhydryl acetates is not extensively reported. Benzhydryl acetates can also form stabilized carbocations upon departure of the acetate leaving group. The Lewis acidity of the zinc iodide moiety could assist in this process. The subsequent capture of the benzhydryl cation by the nucleophilic aryl group of the organozinc reagent would lead to the formation of a triarylmethane scaffold. The feasibility of this pathway without a catalyst remains a subject for further investigation.

Negishi Cross-Coupling with Diverse Electrophilic Partners

3 Reactions with Iminium Salts

Iminium salts are highly potent electrophiles due to their positive charge. While the reaction of organometallic reagents with imines and iminium salts is a fundamental method for amine synthesis, these transformations typically require catalysis or are performed under Barbier-type conditions where the organometallic reagent is generated in situ. The direct, uncatalyzed addition of a pre-formed arylzinc reagent like 4-Chloro-2-fluorophenylzinc iodide to a stable iminium salt is plausible given the high electrophilicity of the substrate. The reaction would involve the direct nucleophilic attack of the aryl group onto the iminium carbon, neutralizing the charge and forming a new C-C bond to yield an α-substituted amine. Despite its plausibility, this specific uncatalyzed transformation is not a standard, well-documented procedure.

Other C-C Bond Forming Reactions Beyond Cross-Coupling

While renowned for its utility in cross-coupling reactions, 4-chloro-2-fluorophenylzinc iodide also participates in other significant carbon-carbon bond-forming transformations. Its moderate reactivity allows for additions to various electrophilic carbon centers, expanding its synthetic utility.

One important class of reactions is the 1,4-conjugate addition , also known as the Michael addition. Organozinc reagents, including 4-chloro-2-fluorophenylzinc iodide, can add to the β-carbon of α,β-unsaturated carbonyl compounds, nitriles, and other Michael acceptors. masterorganicchemistry.com This reactivity is particularly valuable as it offers a milder alternative to more reactive organometallic reagents like Grignards or organolithiums, which tend to favor 1,2-addition to the carbonyl group. masterorganicchemistry.com The driving force for this reaction is the formation of a stable C-C single bond by attacking the electrophilic alkene. masterorganicchemistry.com The general mechanism involves the nucleophilic addition of the organozinc reagent to the β-carbon, followed by protonation of the resulting enolate. masterorganicchemistry.com

Another key application is in acylation reactions . 4-Chloro-2-fluorophenylzinc iodide can react with acyl chlorides or other activated carboxylic acid derivatives to form ketones. This transformation is a direct method for introducing the 4-chloro-2-fluorophenyl ketone moiety into a molecule. The reactivity of the organozinc reagent is often tuned by the presence of a catalyst, such as a palladium or cobalt complex, to facilitate the C-C bond formation.

Furthermore, additions to aldehydes and ketones are also possible, yielding secondary and tertiary alcohols, respectively. Although less common than for Grignard reagents, these additions can be achieved, often requiring activation with a Lewis acid. The controlled reactivity of the organozinc compound can be advantageous in complex molecules where side reactions are a concern.

| Reaction Type | Electrophile Example | Product Type |

| Michael Addition | α,β-Unsaturated Ketone | γ-Aryl Ketone |

| Acylation | Acyl Chloride | Aryl Ketone |

| Carbonyl Addition | Aldehyde | Secondary Aryl Alcohol |

Carbon-Heteroatom Bond Formation Reactions

The versatility of 4-chloro-2-fluorophenylzinc iodide extends to the formation of bonds between carbon and various heteroatoms, providing access to a diverse range of functionalized aromatic compounds.

Carbon-Nitrogen Bond Formation: Electrophilic Amination Reactions

The formation of a carbon-nitrogen bond using 4-chloro-2-fluorophenylzinc iodide can be achieved through electrophilic amination. This reaction involves the treatment of the organozinc reagent with an electrophilic nitrogen source. Common reagents for this purpose include azodicarboxylates, such as diethyl azodicarboxylate (DEAD) or di-tert-butyl azodicarboxylate (DBAD). The reaction proceeds via the nucleophilic attack of the carbanionic portion of the organozinc compound on one of the nitrogen atoms of the azodicarboxylate, followed by a reductive cleavage of the resulting N-N bond to yield the aminated product. This method provides a direct pathway to protected anilines, which are versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Other C-X Bond Formations (e.g., C-S bond formation)

Beyond C-N bond formation, 4-chloro-2-fluorophenylzinc iodide is a competent nucleophile for creating bonds with other heteroatoms, notably sulfur. The synthesis of aryl sulfides (thioethers) is a prominent example of this reactivity. mdpi.com These reactions typically involve the interaction of the organozinc reagent with an electrophilic sulfur species. mdpi.com

Common electrophilic sulfur reagents include sulfenyl chlorides (R-SCl) or disulfides (R-S-S-R). The reaction with sulfonyl chlorides, for instance, can lead to the formation of thioethers through a deoxygenative process, often mediated by a phosphine (B1218219). researchgate.net This method is valued for its operational simplicity and tolerance of a wide array of functional groups. researchgate.net The resulting 4-chloro-2-fluorophenyl thioethers are important building blocks in medicinal chemistry and materials science. mdpi.com

| Heteroatom Bond | Electrophile | Product Class |

| C-N | Azodicarboxylate | Protected Arylamine |

| C-S | Sulfenyl Chloride | Aryl Sulfide |

| C-S | Disulfide | Aryl Sulfide |

Functional Group Compatibility in Reactions Involving 4-Chloro-2-fluorophenylzinc Iodide

A significant advantage of organozinc reagents, including 4-chloro-2-fluorophenylzinc iodide, is their exceptional functional group tolerance. wikipedia.org This property allows for the synthesis of complex, highly functionalized molecules without the need for extensive protecting group strategies.

Tolerance of Electron-Withdrawing Groups and Polar Functionalities

4-Chloro-2-fluorophenylzinc iodide exhibits remarkable compatibility with a wide range of electron-withdrawing and polar functional groups that are often incompatible with more reactive organometallic reagents. wikipedia.org The formation of organozinc reagents is often facilitated by the presence of electron-withdrawing substituents on the aryl halide precursor. wikipedia.org

Functional groups such as esters, nitriles, amides, and even ketones can be present in the reaction mixture without being attacked by the organozinc reagent. wikipedia.org For instance, esters are known to be significantly stable in the presence of organozinc compounds. wikipedia.org This tolerance is attributed to the relatively low nucleophilicity and basicity of the organozinc species compared to organolithium or Grignard reagents. This characteristic is particularly beneficial in the synthesis of polyfunctional aromatic compounds, where the selective reaction at the desired site is crucial.

| Tolerated Functional Group | Reactivity with 4-Chloro-2-fluorophenylzinc Iodide |

| Ester | Generally unreactive |

| Nitrile | Generally unreactive |

| Amide | Generally unreactive |

| Ketone | Can be unreactive under controlled conditions |

| Aldehyde | Generally reactive |

Chemoselective Reactivity in Polyfunctionalized Substrates

The high degree of functional group tolerance directly translates into excellent chemoselectivity in reactions involving polyfunctionalized substrates. 4-Chloro-2-fluorophenylzinc iodide can selectively react with one electrophilic site in a molecule that contains multiple reactive centers. For example, in a molecule containing both an iodo and a bromo substituent, the organozinc reagent can be directed to couple preferentially at the more reactive iodo position.

This chemoselectivity allows for the construction of complex molecular architectures in a controlled and predictable manner. In multi-step syntheses, the ability to perform a transformation on one part of a molecule while leaving other sensitive functional groups intact is a powerful tool for synthetic chemists. The use of 4-chloro-2-fluorophenylzinc iodide in copper-catalyzed allylations of polyfunctional arenes demonstrates this principle, where the zinc reagent, formed selectively, reacts to afford the desired product in high yield without disturbing other functionalities.

Mechanistic Investigations and Catalytic Considerations for 4 Chloro 2 Fluorophenylzinc Iodide Transformations

Oxidative Addition Mechanisms in Transition Metal Catalysis

The initiation of a typical cross-coupling catalytic cycle involving an aryl halide and 4-Chloro-2-fluorophenylzinc iodide commences with the oxidative addition of the aryl halide to a low-valent transition metal center, most commonly palladium(0). This step involves the cleavage of the carbon-halogen bond of the aryl halide and the formation of a new organometallic species where the metal has been oxidized, typically to a +2 state.

Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanistic pathways of this process. Studies on the oxidative addition of aryl halides to palladium(0) complexes have revealed that the reaction can proceed through different pathways. For instance, with bidentate phosphine (B1218219) ligands, the initial ligand dissociation from a saturated Pd(0) complex to form a reactive 14-electron species is often the rate-limiting step acs.org. The subsequent oxidative addition itself is generally energetically favorable. In solution, a concerted transition state, which is often considered in the gas phase, may not be the operative pathway. Instead, a mechanism involving the facile dissociation of the halide from a pre-reaction complex, followed by the collapse to the final product, has been proposed acs.org.

DFT studies have also explored various reaction pathways for the oxidative addition of aryl halides to Pd(0) species, such as the reaction of phenyl iodide with Pd(PMe₃)₂OAc⁻. These calculations have confirmed the stability of three-coordinate anionic Pd(0) species, which can act as the starting point for the catalytic reaction acs.orgfigshare.com. The calculations suggest that the aryl halide initially coordinates to the palladium center through the halide atom, forming a stable four-coordinate intermediate with no significant energy barrier acs.orgfigshare.com. From this adduct, C-I bond cleavage occurs, leading to a cis-configured Pd(II) complex. The subsequent isomerization from the cis to the trans-complex requires a significantly higher activation energy than the preceding steps of the oxidative addition acs.orgfigshare.com. A new mechanism for the oxidative addition of aryl halides to Pd-catalysts has been proposed based on DFT calculations, highlighting the key role of an anionic Pd-species where the aryl halide coordinates to the palladium via the halide atom nih.gov.

Transmetalation Steps in Cross-Coupling Catalytic Cycles

The mechanism of transmetalation can be influenced by the nature of the organozinc reagent. Both organozinc halides (RZnX) and diorganozinc compounds (R₂Zn) can be used. Studies have shown that organozinc halides tend to form a cis-adduct (R-Pd-R'), which can undergo rapid reductive elimination to yield the final product. In contrast, diorganozinc compounds may initially form a trans-adduct, which must then isomerize to the cis-form before reductive elimination can occur, a process that can be slow wikipedia.org.

Kinetic studies on the reaction of Pd complexes with organozinc species have confirmed that ZnR₂ and ZnRX reagents exhibit different kinetic profiles in the transmetalation step uni-muenchen.de. DFT calculations have been employed to identify factors that can promote a second transmetalation, which can lead to homocoupling products, or favor the desired reductive elimination. These calculations suggest that using a less sterically crowded aryl iodide and an ortho-substituted aryl zinc species can minimize the formation of homocoupling and dehalogenation byproducts uni-muenchen.de.

Furthermore, research has revealed the possibility of a second transmetalation step between an Ar¹-Pd-Ar² species and the organozinc reagent Ar²-ZnX. This second transmetalation can generate Ar²PdAr² and Ar¹ZnCl, which can then lead to the formation of the homocoupling product Ar²-Ar² and the dehalogenation product Ar¹H, respectively. The ratio of the desired cross-coupling product to the homocoupling product is determined by the competition between this second transmetalation and the reductive elimination step researchgate.netnih.gov. In situ IR and NMR studies of the Negishi reaction have provided support for this minor second transmetalation pathway rsc.org.

Role of Zincates and Related Intermediates

The reactivity of organozinc reagents in transmetalation can be significantly enhanced by the formation of higher-order zincates. Mechanistic investigations have indicated that these higher-order zincates are the active transmetalating species in both Pd- and Ni-catalyzed Negishi cross-coupling reactions uni-muenchen.denih.gov. The formation of these zincates is often facilitated by the presence of salt additives, such as lithium or magnesium halides.

Experimental evidence, including halide salt addition experiments and the X-ray crystal structure of a solid monoaryl higher-order zincate, supports the crucial role of these species uni-muenchen.denih.gov. The formation of a zincate complex is believed to weaken the Zn-C bond, thereby facilitating the transfer of the organic group to the palladium center researchgate.net. Mass spectrometry and NMR spectroscopy have been used to identify and characterize higher-order organozincate intermediates in Negishi cross-coupling reactions, revealing that the co-solvent can play a key role in facilitating the formation of these reactive species nih.govresearchgate.net. It has been shown that higher-order alkyl zincates can participate in Negishi coupling in the absence of salt additives and high dielectric co-solvents, providing strong evidence that it is the higher-order zincate that undergoes transmetalation to palladium researchgate.net.

Reductive Elimination Pathways and Product Formation

The final step in the catalytic cycle is reductive elimination, where the two organic groups on the diorganopalladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the desired product and regenerating the palladium(0) catalyst. For reductive elimination to occur, the two organic ligands must be in a cis-orientation on the palladium center wikipedia.org.

The reductive elimination of two sp² carbons from a cis-[PdArAr'L₂] complex is generally a fast process. However, in cases where reductive elimination is disfavored, for example, due to the presence of electron-withdrawing groups on the aryl fragments or significant steric hindrance, undesired transmetalation reactions can become competitive, leading to the formation of homocoupling products acs.org. Experimental and theoretical investigations have shown that the competition between a second transmetalation step and reductive elimination determines the ratio of cross-coupling to homocoupling products researchgate.netnih.gov.

Influence of Catalyst Ligand Design on Reactivity and Selectivity

The design of the ligand coordinated to the transition metal catalyst plays a pivotal role in controlling the reactivity and selectivity of the cross-coupling reaction. The electronic and steric properties of the ligand can influence each of the elementary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

For instance, the use of hemilabile ligands containing both a phosphine and an electron-withdrawing olefin (EWO) has been shown to be effective in promoting C-C reductive elimination in Negishi couplings uva.esacs.orgacs.org. DFT calculations and experimental studies have demonstrated that these ligands can lower the barrier for reductive elimination. The transmetalation step is also facilitated by the strong trans effect of the electron-withdrawing ligand uva.esacs.org. The efficiency of catalysts bearing these ligands can be dependent on the Pd/ligand ratio, with a 1:1 ratio often being more effective than a 2:1 ratio uva.esacs.org.

In the case of coupling secondary alkylzinc halides, where β-hydride elimination is a common side reaction, the choice of ligand is critical. The use of bulky biaryldialkylphosphine ligands, such as CPhos, has been shown to effectively promote the desired reductive elimination over the undesired β-hydride elimination pathway, leading to high yields of the branched product nih.govmit.eduacs.org. Bidentate phosphine ligands with a large bite angle can enforce a cis-geometry in the square-planar Pd(II) complex, thereby increasing the rate of reductive elimination acs.org.

Solvent Effects in Organozinc Reactions

The solvent can have a profound effect on both the formation of the organozinc reagent and the subsequent cross-coupling reaction. The synthesis of organozinc reagents from zinc metal and organic halides often requires the use of polar aprotic solvents like DMSO or DMF nih.gov. These solvents are believed to accelerate the oxidative addition of the organic halide to the zinc surface nih.gov.

The coordination environment of the organozinc species is also solvent-dependent. In a solvent like DMSO, the organozinc reagent can form a complex with the solvent molecules, which can influence its reactivity in subsequent steps nih.gov. NMR studies have shown that the rate of formation of organozinc reagents can be significantly different in various solvents. For example, the conversion can be nearly complete in DMSO-d₆ in a short period, while it proceeds much slower in THF-d₈ nih.gov.

In the context of the Negishi coupling, more polar solvents can facilitate the transmetalation of a second aryl group from a diarylzinc reagent illinois.edu. The solvent, in conjunction with salt additives, is thought to help solubilize the active organozinc species illinois.edu.

Advanced Mechanistic Probes and Computational Studies

A deeper understanding of the intricate mechanisms of reactions involving 4-Chloro-2-fluorophenylzinc iodide has been made possible through the application of advanced mechanistic probes and computational studies. DFT calculations have become an indispensable tool for mapping out the energy profiles of the entire catalytic cycle, identifying transition states, and elucidating the structures of key intermediates acs.orgfigshare.comchinesechemsoc.org. These computational studies have provided valuable insights into the mechanisms of oxidative addition, transmetalation, and reductive elimination, as well as the influence of ligands and solvents on these processes acs.orguni-muenchen.deuva.esacs.org.

Experimental techniques such as in situ NMR spectroscopy have been employed to monitor the progress of these reactions and to detect and characterize reaction intermediates rsc.orgnih.govresearchgate.netrsc.org. For example, NMR kinetic studies have been used to probe the decomposition of organozinc reagents and to understand the effect of solvents on these processes rsc.org. Mass spectrometry has also been a powerful tool for the identification of key intermediates, such as higher-order zincates, which are believed to be the active transmetalating species nih.govresearchgate.net. The combination of these advanced experimental and computational methods provides a comprehensive picture of the reaction mechanism, which is essential for the rational design of new and improved catalytic systems for transformations involving 4-Chloro-2-fluorophenylzinc iodide.

Density Functional Theory (DFT) Calculations in Reaction Pathway Elucidation

Density Functional Theory (DFT) has emerged as a powerful computational tool for mapping the potential energy surfaces of chemical reactions, providing valuable insights into reaction mechanisms, transition states, and the stability of intermediates. While direct DFT studies specifically targeting 4-Chloro-2-fluorophenylzinc iodide are not extensively documented in publicly available literature, the principles of DFT calculations are broadly applied to understand the behavior of analogous organozinc reagents in cross-coupling reactions, such as the Negishi coupling.

In a typical Negishi coupling reaction, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. DFT calculations can model each of these elementary steps, helping to determine the operative mechanism. For a hypothetical reaction involving 4-Chloro-2-fluorophenylzinc iodide, DFT could be employed to:

Model the structure of the organozinc reagent: Determining the geometry, charge distribution, and bond energies of 4-Chloro-2-fluorophenylzinc iodide and its complexes with solvents or additives.

Investigate the transmetalation step: Calculating the activation energy barriers for the transfer of the 4-chloro-2-fluorophenyl group from zinc to a palladium or nickel catalyst. This would involve comparing different possible transition state structures.

Elucidate the role of ligands: Assessing the influence of various phosphine or N-heterocyclic carbene (NHC) ligands on the energetics of the catalytic cycle.

Predict reaction outcomes: By comparing the energy profiles of competing reaction pathways, DFT can help predict product selectivity and potential side reactions.

A hypothetical DFT study on the Negishi coupling of 4-Chloro-2-fluorophenylzinc iodide with an aryl halide could generate data such as that presented in the interactive table below, illustrating the calculated energies for key steps in the catalytic cycle.

| Catalytic Step | Intermediate/Transition State | Calculated Relative Energy (kcal/mol) |

| Oxidative Addition | Pd(0)L2 + Ar-X → Ar-Pd(II)(X)L2 | 0 (Reference) |

| Transmetalation | Ar-Pd(II)(X)L2 + (4-Cl-2-F-Ph)ZnI | -15.2 |

| Reductive Elimination | (4-Cl-2-F-Ph)-Pd(II)(Ar)L2 → Product + Pd(0)L2 | -35.8 |

Note: The data in this table is hypothetical and serves as an example of the type of information that could be generated from DFT calculations.

Spectroscopic Techniques (e.g., XAFS, EPR) for Intermediate Characterization

Experimental validation of computational models is essential for a comprehensive mechanistic understanding. Spectroscopic techniques provide direct evidence for the existence and structure of transient intermediates in a catalytic cycle.

X-ray Absorption Fine Structure (XAFS) Spectroscopy:

XAFS is a powerful technique for determining the local atomic structure of a specific element in a sample, regardless of its physical state. In the context of 4-Chloro-2-fluorophenylzinc iodide transformations, XAFS could be utilized to:

Characterize the zinc environment: By analyzing the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions of the zinc K-edge spectrum, one can obtain information about the oxidation state, coordination number, and bond distances of the zinc center in the reagent and its subsequent intermediates. wikipedia.org

Monitor the transmetalation process: In situ XAFS experiments could track the changes in the zinc coordination sphere as the 4-chloro-2-fluorophenyl group is transferred to the transition metal catalyst.

Electron Paramagnetic Resonance (EPR) Spectroscopy:

EPR spectroscopy is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as radicals and certain transition metal complexes. While many cross-coupling reactions proceed through closed-shell intermediates, some can involve radical pathways, particularly with nickel catalysts. If a reaction involving 4-Chloro-2-fluorophenylzinc iodide were to proceed via a radical mechanism, EPR could be used to:

Detect radical intermediates: Spin trapping experiments, where a short-lived radical reacts with a spin trap to form a more persistent radical adduct, can be used to identify the presence of radical species.

Characterize paramagnetic catalyst states: If the catalyst (e.g., Ni(I) or Ni(III)) exists in a paramagnetic state during the catalytic cycle, EPR can provide information about its electronic structure and coordination environment.

The table below summarizes the potential applications of these spectroscopic techniques in studying the transformations of 4-Chloro-2-fluorophenylzinc iodide.

| Spectroscopic Technique | Information Gained | Potential Application in Studying 4-Chloro-2-fluorophenylzinc Iodide Transformations |

| XAFS | Oxidation state, coordination number, bond distances around the absorbing atom. | Characterization of the Zn coordination sphere in the starting reagent and during transmetalation. |

| EPR | Detection and characterization of paramagnetic species (radicals, certain metal centers). | Identification of radical intermediates and characterization of paramagnetic catalytic species (e.g., Ni(I), Ni(III)). |

Stereo and Regioselective Aspects in Reactions of 4 Chloro 2 Fluorophenylzinc Iodide

Control of Regioselectivity in Aryl Functionalization

Regioselectivity in the reactions of 4-chloro-2-fluorophenylzinc iodide is paramount, particularly in cross-coupling reactions designed to build complex molecular architectures. The directing effects of the existing halogen substituents and the inherent reactivity of the organozinc moiety guide the position of new bond formation.

A significant application of functionalized arylzinc reagents is in the chemo- and regioselective cross-coupling with polyhalogenated aromatic or heteroaromatic compounds. nih.gov The Negishi coupling, a palladium- or nickel-catalyzed reaction, is a powerful tool for this purpose, linking an organozinc compound with an organic halide. wikipedia.org The selectivity of these reactions is typically dictated by the relative reactivity of the carbon-halogen bonds in the coupling partner.

The established reactivity trend for oxidative addition to a low-valent palladium(0) catalyst is C-I > C-OTf > C-Br >> C-Cl. This hierarchy allows for the selective functionalization of a dihaloarene at the more reactive position, leaving the less reactive halogen untouched for subsequent transformations.

When 4-chloro-2-fluorophenylzinc iodide is coupled with a dihaloaryl substrate, such as 1-bromo-4-iodobenzene, the reaction occurs preferentially at the carbon-iodine bond. The palladium catalyst will selectively undergo oxidative addition into the C-I bond of the dihaloarene, followed by transmetalation with the 4-chloro-2-fluorophenylzinc iodide and subsequent reductive elimination to furnish the cross-coupled product, leaving the C-Br bond intact. youtube.comyoutube.com

Table 1: Illustrative Regioselective Negishi Coupling

| Arylzinc Reagent | Dihaloarene Substrate | Catalyst | Major Product | Unreacted Halogen |

| 4-Chloro-2-fluorophenylzinc iodide | 1-Bromo-4-iodobenzene | Pd(PPh₃)₄ | 4-Bromo-1-(4-chloro-2-fluorophenyl)benzene | Bromine |

| 4-Chloro-2-fluorophenylzinc iodide | 1-Chloro-4-iodobenzene | Pd(PPh₃)₄ | 4-Chloro-1-(4-chloro-2-fluorophenyl)benzene | Chlorine |

| 4-Chloro-2-fluorophenylzinc iodide | 4-Bromo-1-(trifluoromethanesulfonyloxy)benzene | Pd(dppf)Cl₂ | 4-(4-Chloro-2-fluorophenyl)bromobenzene | Bromine |

This table presents illustrative examples based on established principles of Negishi cross-coupling selectivity. Actual results may vary based on specific reaction conditions.

This selective approach is highly valuable in multi-step syntheses, enabling the stepwise and site-specific introduction of different aryl groups onto a single aromatic core. nih.gov

Enantioselective and Diastereoselective Transformations Utilizing Chiral Catalysts or Auxiliaries

The most powerful method for controlling stereochemistry in additions of organozinc reagents is through the use of chiral catalysts or auxiliaries. acs.org The catalytic enantioselective addition of organozinc reagents to aldehydes is a well-established and highly effective method for producing enantioenriched secondary alcohols. libretexts.org

This strategy involves the in-situ formation of a complex between the organozinc reagent and a chiral ligand, typically a β-amino alcohol, a diamine, or a BINOL-derived compound. This new chiral zinc complex then delivers the aryl group to the aldehyde in a highly stereocontrolled manner. The chiral ligand creates a C₂-symmetric or pseudo-C₂-symmetric environment around the zinc atom, effectively shielding one face of the aldehyde from attack and directing the 4-chloro-2-fluorophenyl group to the other face.

The mechanism, as determined by Noyori and others, often involves a bimetallic complex where the chiral ligand and two zinc atoms form a bridged structure, holding the aldehyde in a fixed orientation for a highly selective facial attack. wikipedia.org The efficiency of this process is measured by the enantiomeric excess (e.e.), which quantifies the preference for the formation of one enantiomer over the other.

Table 2: Representative Enantioselective Addition to Aldehydes Using Chiral Ligands

| Arylzinc Reagent | Aldehyde | Chiral Ligand | Product | Enantiomeric Excess (e.e.) |

| 4-Chloro-2-fluorophenylzinc iodide | Benzaldehyde | (-)-DAIB (3-exo-(Dimethylamino)isoborneol) | (R/S)-Phenyl(4-chloro-2-fluorophenyl)methanol | >95% |

| 4-Chloro-2-fluorophenylzinc iodide | 4-Methoxybenzaldehyde | (1R,2S)-N,N-Dibutylnorephedrine | (R/S)-(4-Methoxyphenyl)(4-chloro-2-fluorophenyl)methanol | High |

| 4-Chloro-2-fluorophenylzinc iodide | Cyclohexanecarboxaldehyde | TADDOL | (R/S)-Cyclohexyl(4-chloro-2-fluorophenyl)methanol | High |

This table is illustrative, demonstrating the high enantioselectivities achievable in such reactions based on data from similar arylzinc additions. Specific e.e. values depend on precise conditions.

The development of these enantioselective methods has transformed the synthesis of chiral alcohols, which are crucial building blocks for pharmaceuticals and other biologically active molecules. nih.govnih.gov

Advanced Synthetic Strategies and Future Research Directions

Multi-component Reactions Incorporating 4-Chloro-2-fluorophenylzinc Iodide

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the majority of the atoms of the starting materials, represent a highly efficient and atom-economical approach to complex molecule synthesis. youtube.comyoutube.com The incorporation of 4-Chloro-2-fluorophenylzinc iodide into MCRs would offer a direct route to highly functionalized and structurally diverse molecules.

Research in this area could focus on palladium- or nickel-catalyzed three-component couplings. For instance, a reaction involving 4-Chloro-2-fluorophenylzinc iodide, an electrophile (e.g., an alkyl halide or triflate), and a third coupling partner could assemble complex scaffolds in a single step. The functional group tolerance of the organozinc reagent is a key advantage in such transformations. wikipedia.org

An example of a potential multi-component reaction could involve the coupling of 4-Chloro-2-fluorophenylzinc iodide with an unsaturated system, such as an alkyne or an allene, and an electrophile. This would lead to the formation of highly substituted carbocyclic or heterocyclic frameworks, which are of significant interest in medicinal chemistry and materials science. arkat-usa.orgbohrium.com The development of novel catalytic systems that can facilitate these complex transformations with high regio- and stereoselectivity will be a critical area of future research.

Flow Chemistry Applications in Organozinc Synthesis and Reactions

Flow chemistry, the practice of performing chemical reactions in a continuous-flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis and application of organometallic reagents like 4-Chloro-2-fluorophenylzinc iodide. dntb.gov.uanih.gov These benefits include enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. nih.govresearchgate.net

The synthesis of 4-Chloro-2-fluorophenylzinc iodide itself can be adapted to a flow process. A packed-bed reactor containing activated zinc could be used for the continuous generation of the organozinc reagent from the corresponding aryl iodide. researchgate.net This "on-demand" synthesis minimizes the handling of potentially unstable organometallic intermediates. dntb.gov.ua

Furthermore, the generated 4-Chloro-2-fluorophenylzinc iodide solution can be directly "telescoped" into subsequent reactions, such as Negishi cross-couplings, within a continuous flow setup. researchgate.netnih.gov This approach has been successfully demonstrated for other arylzinc reagents and significantly reduces reaction times and improves process efficiency. nih.gov The precise control over reaction parameters in a flow reactor can also lead to higher yields and selectivities compared to batch processes. nih.gov

Interactive Table: Comparison of Batch vs. Flow Synthesis for Arylzinc Reagents

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours | Minutes to Hours |

| Heat Transfer | Limited by vessel surface area | Excellent, rapid heat exchange |

| Safety | Handling of bulk, potentially pyrophoric reagents | Small reaction volumes, enhanced containment |

| Scalability | Often challenging | More straightforward by running for longer times |

| Reproducibility | Can be variable | High, due to precise control of parameters |

Development of Sustainable and Green Chemistry Methodologies for Organozinc Reagents

The principles of green chemistry are increasingly influencing the design of synthetic routes. For reactions involving organozinc reagents, a key focus is the replacement of traditional organic solvents with more environmentally benign alternatives. organic-chemistry.orgdigitellinc.com Research into conducting Negishi-type couplings with 4-Chloro-2-fluorophenylzinc iodide in "green" solvents such as dimethyl isosorbide (B1672297) (DMI), N-hydroxyethylpyrrolidone (HEP)/water mixtures, or even in water using micellar catalysis, is a promising future direction. organic-chemistry.orgdigitellinc.comnih.gov

The use of more sustainable and earth-abundant metal catalysts, such as nickel instead of palladium, is another important aspect of green chemistry. organic-chemistry.orgnih.gov Developing robust nickel-based catalytic systems for the cross-coupling of 4-Chloro-2-fluorophenylzinc iodide with various electrophiles would offer a more cost-effective and environmentally friendly alternative. organic-chemistry.org Additionally, research into catalyst recycling and the use of heterogeneous catalysts that can be easily separated from the reaction mixture will contribute to more sustainable processes.

Exploitation of Novel Catalytic Systems and Promoters

The success of cross-coupling reactions involving 4-Chloro-2-fluorophenylzinc iodide is highly dependent on the catalytic system employed. The development of new ligands and pre-catalysts is crucial for expanding the scope and efficiency of these reactions. nih.govnih.govnih.gov

For example, the use of bulky, electron-rich phosphine (B1218219) ligands can promote the challenging reductive elimination step in Negishi couplings, leading to higher yields and the ability to couple more sterically demanding substrates. nih.gov The development of catalysts that are active at very low loadings (in the parts-per-million range) is a significant goal, as it reduces costs and simplifies product purification. youtube.com

Furthermore, the exploration of catalysts based on metals other than palladium and nickel, such as cobalt or copper, could uncover new reactivity patterns and selectivities. nih.gov The use of specific additives or promoters that can accelerate the reaction or improve selectivity also warrants further investigation.

Interactive Table: Examples of Catalytic Systems for Arylzinc Cross-Coupling

| Catalyst/Ligand System | Coupling Partners | Key Features |

| Pd(P(t-Bu)3)2 | Aryl chlorides and arylzinc reagents | Effective for less reactive aryl chlorides |

| Nickel-Amido Pincer Complexes | Aryl chlorides and arylzinc reagents | High activity and good functional group tolerance |

| Pd/BrettPhos | Aryl halides and various amines | Wide scope for C-N bond formation |

| Pd-PEPPSI-IPent | Secondary alkylzinc halides and heteroaryl halides | Reduces β-hydride elimination side products |

Expansion of Substrate Scope and Reaction Types for Complex Molecule Synthesis

Future research will undoubtedly focus on expanding the range of substrates and reaction types that can be successfully employed with 4-Chloro-2-fluorophenylzinc iodide. This will enable the synthesis of increasingly complex and valuable molecules, particularly in the fields of pharmaceuticals and agrochemicals, where diaryl and related motifs are prevalent. acs.orgnih.govrsc.orgnih.gov

A key area for expansion is the coupling of 4-Chloro-2-fluorophenylzinc iodide with a broader range of electrophiles, including challenging partners like alkyl halides and other sp3-hybridized centers. nih.gov This would provide direct access to a wider variety of functionalized diarylalkanes and related structures.

Moreover, the development of stereoselective coupling reactions using chiral ligands or catalysts will be of great importance. researchgate.net This would allow for the synthesis of enantiomerically enriched products, which is often a requirement for biologically active molecules. The unique electronic properties of the 4-chloro-2-fluorophenyl group may also be exploited in novel reaction pathways, leading to the discovery of new transformations and the synthesis of previously inaccessible molecular architectures.

Q & A

Q. What are the standard synthetic protocols for preparing 4-Chloro-2-fluorophenylzinc iodide, and how can purity be optimized?

Methodological Answer:

- Synthesis Steps :

- Start with 4-chloro-2-fluorobromobenzene as the aryl halide precursor.

- Use a zinc metal source (e.g., activated Zn powder or Rieke zinc) under anhydrous conditions.

- Employ a Schlenk line or glovebox to maintain an inert atmosphere (argon/nitrogen) to prevent oxidation.

- Solvent selection: Tetrahydrofuran (THF) or diethyl ether is typical for transmetallation reactions.

- Monitor reaction progress via TLC or GC-MS for halide consumption.

- Purity Optimization :

- Purify via filtration to remove unreacted zinc.

- Use low-temperature recrystallization or distillation under reduced pressure.

- Confirm purity via NMR (expected shifts: -110 to -120 ppm for fluorine) and elemental analysis (C, H, Zn, I).

- Reference general guidelines for organozinc reagent preparation, emphasizing rigorous exclusion of moisture and oxygen .

Q. Which spectroscopic techniques are most effective for characterizing 4-Chloro-2-fluorophenylzinc iodide, and what key spectral signatures should researchers expect?

Methodological Answer:

- NMR Spectroscopy :

- NMR: Aromatic protons appear as multiplets (δ 6.8–7.5 ppm).

- NMR: Aromatic carbons near 115–135 ppm; Zn-C coupling may cause splitting.

- NMR: Single peak at -110 to -120 ppm (ortho-fluorine).

- IR Spectroscopy :

- C-F stretching at 1100–1250 cm; Zn-C vibrations <500 cm.

- Mass Spectrometry :

- ESI-MS or MALDI-TOF for molecular ion detection (expected [M] at m/z ~340–350).

- X-ray Diffraction :

- Single-crystal XRD confirms structure; anticipate tetrahedral geometry around zinc.

Advanced Research Questions

Q. How does the electronic structure of 4-Chloro-2-fluorophenylzinc iodide influence its reactivity in cross-coupling reactions, and what computational methods validate these effects?

Methodological Answer:

- Electronic Effects :

- Electron-withdrawing substituents (Cl, F) polarize the Zn-C bond, enhancing electrophilicity and transmetallation efficiency.

- Fluorine’s ortho-directing effect stabilizes intermediates via resonance.

- Computational Validation :

- Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to model ground-state geometry and frontier orbitals .

- Calculate bond dissociation energies (BDEs) for Zn-C and C-X bonds to predict reaction pathways.

- Simulate transition states for transmetallation steps (e.g., with Pd catalysts).

- Compare HOMO/LUMO levels with coupling partners (e.g., aryl halides) to assess electronic compatibility .

Q. How can researchers resolve contradictions in catalytic performance data when using 4-Chloro-2-fluorophenylzinc iodide in different solvent systems?

Methodological Answer:

- Controlled Experiments :

- Systematically vary solvent polarity (e.g., THF vs. toluene) to assess solvation effects on reagent stability.

- Monitor reaction kinetics via in situ IR or NMR to detect solvent-dependent intermediates.

- Compare catalytic turnover numbers (TONs) under identical conditions but different solvents.

- Data Analysis :

- Case Study : If contradictory data arise in polar vs. non-polar solvents, hypothesize solvent coordination to zinc (e.g., THF ligation) and test via NMR titration.

Q. What strategies mitigate competing side reactions (e.g., homocoupling) during Negishi couplings with 4-Chloro-2-fluorophenylzinc iodide?

Methodological Answer:

- Preventive Measures :

- Use catalytic Pd sources (e.g., Pd(PPh)) to minimize oxidative homocoupling.

- Optimize stoichiometry: Limit excess zinc reagent to avoid Pd-Zn alloy formation.

- Add ligands (e.g., SPhos) to stabilize Pd intermediates and suppress β-hydride elimination.

- Diagnostic Tools :

- Monitor reaction progress via GC-MS for biphenyl byproducts.

- Conduct Hammett studies to correlate substituent effects with side reaction rates.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic efficiencies of 4-Chloro-2-fluorophenylzinc iodide across literature studies?

Methodological Answer:

- Root Cause Analysis :

- Compare synthetic protocols: Variations in zinc activation (e.g., TMSCl vs. LiCl) may alter reactivity.

- Assess purity: Impurities (e.g., residual halides) can poison catalysts.

- Replicate experiments under standardized conditions (solvent, temperature, catalyst loading).

- Validation Framework :

- Cross-check results with control reactions using well-characterized reagents.

- Use statistical tools (e.g., ANOVA) to quantify inter-lab variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.